(3S)-3-Phenylbutan-2-one

Biocatalysis Chiral Resolution Baeyer-Villiger Monooxygenase

(3S)-3-Phenylbutan-2-one (CAS 23406-52-2) is a chiral aromatic ketone belonging to the phenylbutanone class. It is characterized by a single stereogenic center at the C3 position, giving rise to two enantiomeric forms.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 23406-52-2
Cat. No. B14703210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Phenylbutan-2-one
CAS23406-52-2
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)C
InChIInChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1
InChIKeyCVWMNAWLNRRPOL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-Phenylbutan-2-one (CAS 23406-52-2) Procurement Guide | Chiral Ketone for Stereospecific Synthesis


(3S)-3-Phenylbutan-2-one (CAS 23406-52-2) is a chiral aromatic ketone belonging to the phenylbutanone class. It is characterized by a single stereogenic center at the C3 position, giving rise to two enantiomeric forms . The compound has a molecular formula of C₁₀H₁₂O, a monoisotopic mass of 148.088815 Da, and is typically handled as a colorless to pale yellow liquid with a sweet floral odor . Its IUPAC name is (3S)-3-phenylbutan-2-one, and it is also referred to as (S)-3-phenyl-2-butanone.

Why Racemic or Regioisomeric Substitutes Cannot Replace (3S)-3-Phenylbutan-2-one in Critical Applications


The (S)-enantiomer of 3-phenylbutan-2-one is not freely interchangeable with the racemic mixture, the (R)-enantiomer, or the regioisomer 4-phenylbutan-2-one. The enantiomeric form dictates the stereochemical outcome in downstream syntheses, especially in pharmaceutical intermediate preparation where optical purity is paramount [1]. Furthermore, the (S)-enantiomer exhibits distinct physical properties relative to its regioisomer, affecting formulation behavior, and it undergoes acid-catalyzed racemization that is absent in the achiral 4-phenylbutan-2-one [2]. The quantitative evidence presented below clarifies why generic substitution leads to compromised stereochemical integrity, altered physicochemical profiles, and unreliable process performance.

Quantitative Differentiation of (3S)-3-Phenylbutan-2-one Against Closest Analogs – Evidence for Scientific Procurement


Biocatalytic Enantioselectivity: (3S)-3-Phenylbutan-2-one Resolution Efficiency vs. Benchmark BVMOs

The 4-hydroxyacetophenone monooxygenase from Pseudomonas putida JD1 exhibits enantioselectivity E > 100 for 3-phenyl-2-butanone, enabling highly enantiopure (S)-enantiomer recovery [1]. In contrast, a BVMO from Pseudomonas fluorescens achieves only E = 82, and a Pseudomonas putida BVMO with (R)-enantiopreference shows E = 12 [2]. This >20% selectivity advantage (E > 100 vs. E ≤ 82) directly translates to higher optical purity in a single resolution step.

Biocatalysis Chiral Resolution Baeyer-Villiger Monooxygenase

Physicochemical Differentiation: Boiling Point and Density vs. 4-Phenylbutan-2-one (Benzylacetone)

3-Phenylbutan-2-one exhibits a boiling point of 207.3 °C at 760 mmHg and a density of 0.967 g/cm³ , whereas the regioisomer 4-phenylbutan-2-one boils significantly higher at 235 °C and possesses a density of 0.989 g/cm³ [1]. The 27.7 °C lower boiling point offers a distinct advantage in vacuum distillation or steam stripping processes, and the lower density may affect phase separation in aqueous-organic workups.

Formulation Science Volatility Control Process Engineering

Chiral Stability: Acid-Sensitive Racemization of (3S)-3-Phenylbutan-2-one vs. Achiral 4-Phenylbutan-2-one

Enantiomerically pure (S)-3-phenylbutan-2-one is stable in neutral ethanol but undergoes rapid racemization upon addition of trace acid (e.g., HCl), eventually yielding a racemic mixture [1]. In contrast, the regioisomer 4-phenylbutan-2-one is achiral and therefore immune to racemization. The propensity for acid-catalyzed racemization is a critical handling parameter: procurement specifications must mandate acid-free storage conditions and verify optical purity upon receipt.

Stereochemical Integrity Storage Stability Process Safety

High-Value Application Scenarios for (3S)-3-Phenylbutan-2-one Based on Quantitative Evidence


Biocatalytic Production of Enantiopure Chiral Building Blocks

Leveraging the E > 100 enantioselectivity of Pseudomonas putida JD1 4-hydroxyacetophenone monooxygenase [3], (3S)-3-phenylbutan-2-one can be produced with near-perfect optical purity. This makes it the preferred precursor for synthesizing enantiopure α-arylpropionic acids and other non-racemizable chiral intermediates used in NSAID and fragrance synthesis.

Fragrance Formulations Requiring High Volatility and Sweet Floral Notes

With a boiling point of 207.3 °C [3], (3S)-3-phenylbutan-2-one is substantially more volatile than the regioisomer 4-phenylbutan-2-one (235 °C) . This property enhances its value as a top-note ingredient in perfumery, where rapid evaporation and a distinct sweet, floral character are desired. The enantiopure form may also contribute to a more refined olfactory profile.

Stereochemical Probe in Mechanistic Studies

The well-characterized acid-catalyzed racemization behavior [3] makes (3S)-3-phenylbutan-2-one an excellent stereochemical probe for studying enolization mechanisms, kinetic resolution processes, and the stereochemical fidelity of reaction sequences. Its sensitivity to acid mandates strict handling protocols that serve as internal controls for reaction condition integrity.

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